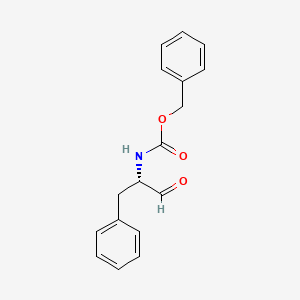

Cbz-L-Phenylalaninal

Übersicht

Beschreibung

Cbz-L-Phenylalanine (Cbz-L-Phe) is an amino acid derivative that has been used in various scientific and medical research applications. It is a derivative of the essential amino acid L-phenylalanine and is commonly used in biochemistry and physiology research. Cbz-L-Phe has been studied for its ability to act as a substrate for various enzymes, as well as its potential to act as a drug target.

Wissenschaftliche Forschungsanwendungen

1. Enzymatic Synthesis Applications

Cbz-L-Phenylalaninal has been utilized in enzymatic synthesis studies. For instance, Fernandez et al. (1995) explored the use of several proteases for the synthesis of oligopeptides containing unnatural amino acids. They successfully synthesized protected dipeptides, including Cbz-allylglycine-phenylalaninamide, from similar components. This work suggests potential applications in developing biocompatible or biodegradable materials through peptide synthesis (Fernandez et al., 1995).

2. Inhibitory Dynamics in Enzyme Research

The compound has been studied for its role in inhibiting enzyme activities. Ghosh and Rao (1982) investigated the conformations of certain enzyme inhibitors, including N-carbobenzoxy-L-phenylalanine (Cbz-Phe), to understand their binding dynamics with enzymes like thermolysin. Their findings provide insights into how certain inhibitors, like Cbz-L-Phenylalaninal, interact with enzymes and can inform drug design and enzyme regulation studies (Ghosh & Rao, 1982).

3. Study of Phosphonodipeptides

Research by Yamauchi et al. (1985) on phosphonodipeptides, which included structures of Cbz-NH(CH2)2PO(O−Li+)-NHCHRCO2−Li+ with Cbz as carbobenzyloxyl and residues like L-Phenylalanine, demonstrated competitive inhibition in the hydrolysis of certain peptides by carboxypeptidase A. This research reveals the potential of Cbz-L-Phenylalaninal in the development of enzyme inhibitors, particularly in understanding the inhibitory mechanisms at a molecular level (Yamauchi et al., 1985).

4. Neutrophil Response Studies

O’Flaherty et al. (1978) explored the effects of a compound closely related to Cbz-L-Phenylalaninal, carbobenzoxy-phenylalanyl-methionine, on neutrophil responses induced by chemotactic factors. This kind of research provides valuable insights into how certain peptides and their derivatives can influence immune responses, potentially informing therapeutic strategies for immune-related disorders (O’Flaherty et al., 1978).

5. Peptide Synthesis in Organic Solvent Systems

Studies like that of Tsuchiyama et al. (2007) on the synthesis of aspartame precursor using organic-solvent-stable proteases in aqueous-organic solvent systems, where compounds like N-carbobenzoxy-l-phenylalanine methyl ester (Cbz-Asp-Phe-OMe) were used, highlight the application of Cbz-L-Phenylalaninal in facilitating enzymatic reactions in non-conventional media. This can have implications in industrial peptide synthesis (Tsuchiyama et al., 2007)

6. Development of Serine Peptidase Inhibitors

Research on the development of inhibitors for enzymes like elastase and chymotrypsin has involved the use of phosphonic acid analogs of compounds including N-Cbz-phenylalanine. These studies, like the one conducted by Lamden and Bartlett (1983), demonstrate the potential of Cbz-L-Phenylalaninal derivatives in the creation of potent enzyme inhibitors, which could have significant implications in therapeutic applications (Lamden & Bartlett, 1983).

7. Molecular Imprinting in Polymer Science

In the field of polymer science, Guo et al. (2005) explored the preparation of uniform-sized polymer beads imprinted with N-Cbz-L-Phenylalanine. This research showcases the utility of Cbz-L-Phenylalaninal in molecular imprinting techniques, potentially leading to advancements in targeted drug delivery and sensor technology (Guo et al., 2005).

Wirkmechanismus

Target of Action

Cbz-L-Phenylalaninal is a complex compound that primarily targets the molecular structure of the desired compound in pharmaceuticals . The role of Cbz-L-Phenylalaninal is to contribute to the desired pharmacological properties of the compound .

Mode of Action

The mode of action of Cbz-L-Phenylalaninal is dependent on its incorporation into the molecular structure of the desired compound . This interaction results in changes to the compound’s pharmacological properties .

Biochemical Pathways

It is known that the compound is derived from l-phenylalanine

Result of Action

The molecular and cellular effects of Cbz-L-Phenylalaninal’s action are dependent on the specific compound into which it is incorporated . These effects can vary widely depending on the nature of the compound and the context in which it is used.

Action Environment

The action, efficacy, and stability of Cbz-L-Phenylalaninal can be influenced by various environmental factors. These may include the conditions under which the compound is stored, such as temperature , as well as the specific biological environment in which the compound is utilized.

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDPJHOWPIVWMR-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427338 | |

| Record name | Cbz-L-Phenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59830-60-3 | |

| Record name | Cbz-L-Phenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

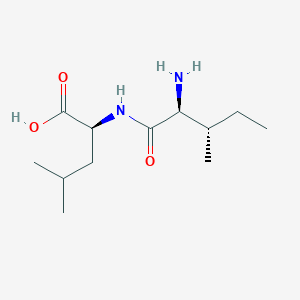

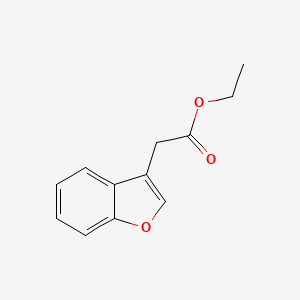

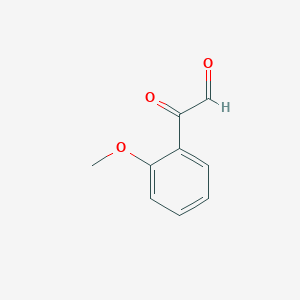

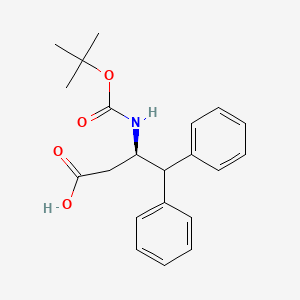

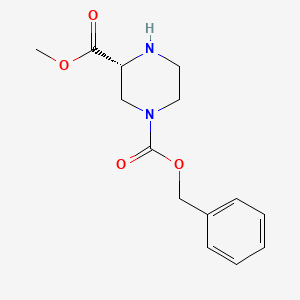

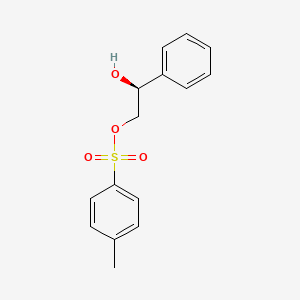

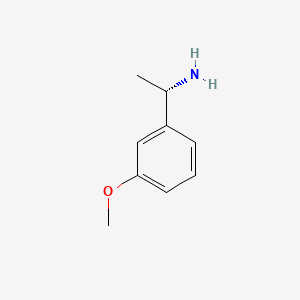

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

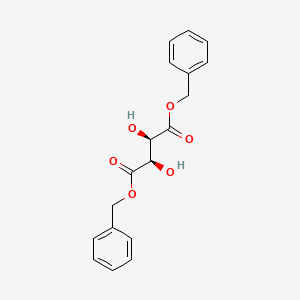

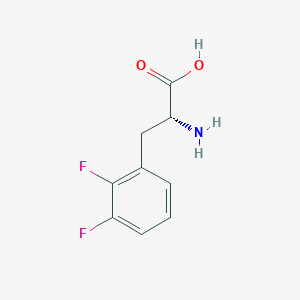

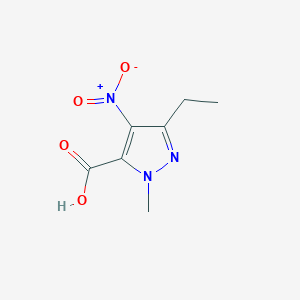

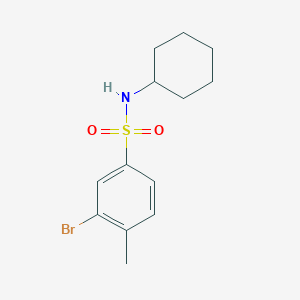

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.